molecular formula C24H19N3OS B286069 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one

Katalognummer B286069
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: DYIWJKBCAJRPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole-thiazolidinone family and has been shown to possess a range of interesting biological properties.

Wirkmechanismus

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are necessary for the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one has been shown to possess a range of other interesting biochemical and physiological effects. For example, this compound has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and ease of synthesis. However, one of the main limitations is that this compound is relatively unstable and can degrade over time, making it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one. One area of research involves the development of new cancer therapies based on this compound. Another area of research involves the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesemethoden

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and thiourea in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the growth of cancer cells. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Molekularformel

C24H19N3OS

Molekulargewicht

397.5 g/mol

IUPAC-Name

2-(1,3-diphenylpyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19N3OS/c28-22-17-29-24(27(22)20-14-8-3-9-15-20)21-16-26(19-12-6-2-7-13-19)25-23(21)18-10-4-1-5-11-18/h1-16,24H,17H2

InChI-Schlüssel

DYIWJKBCAJRPSB-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.